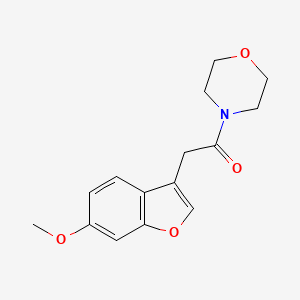
N-(cyclohexylmethyl)-3-morpholin-4-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-3-morpholin-4-ylsulfonylbenzamide (also known as NMSBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of NMSBA is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of the target enzyme and blocking its catalytic activity. The sulfonyl group of NMSBA is thought to form a covalent bond with the nucleophilic residue of the enzyme, thereby irreversibly inhibiting its activity.
Biochemical and Physiological Effects:
NMSBA has been shown to exhibit a variety of biochemical and physiological effects. It can inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance and fluid secretion in various tissues such as the eye, kidney, and brain. NMSBA can also inhibit the activity of cholinesterases, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. In addition, NMSBA has been shown to possess anti-inflammatory and antioxidant properties, which can protect neuronal cells from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NMSBA in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool compound for studying the structure-activity relationship of various enzyme inhibitors. However, one of the limitations of using NMSBA is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the irreversible nature of NMSBA's inhibition can make it difficult to study the kinetics of enzyme inhibition.
Direcciones Futuras
There are several future directions for the study of NMSBA. One potential area of research is the development of NMSBA-based drugs for the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer. Another area of research is the study of the structure-activity relationship of NMSBA and its derivatives, which can lead to the development of more potent and selective enzyme inhibitors. In addition, the study of the biochemical and physiological effects of NMSBA can provide insights into the mechanisms underlying various diseases and lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of NMSBA involves the reaction of 3-aminobenzenesulfonamide with cyclohexylmethyl chloride and morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography or recrystallization to obtain pure NMSBA.
Aplicaciones Científicas De Investigación
NMSBA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against a variety of enzymes such as carbonic anhydrases, cholinesterases, and β-secretases, which are involved in various diseases such as Alzheimer's disease, glaucoma, and cancer. NMSBA has also been shown to possess neuroprotective properties and can prevent neuronal cell death caused by oxidative stress and inflammation. In addition, NMSBA has been used as a tool compound to study the structure-activity relationship of various enzyme inhibitors.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(19-14-15-5-2-1-3-6-15)16-7-4-8-17(13-16)25(22,23)20-9-11-24-12-10-20/h4,7-8,13,15H,1-3,5-6,9-12,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKMDZIXVZYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)



![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)

